Leinamycin

Description

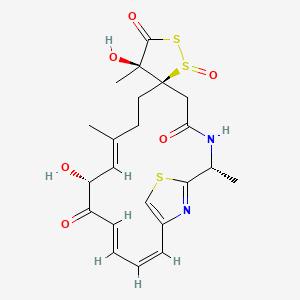

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O6S3 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

(2R,4'R,6R,9E,11R,13E,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione |

InChI |

InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5+,13-10+/t14-,17-,21+,22-,33?/m1/s1 |

InChI Key |

ZHTRILQJTPJGNK-FYBAATNNSA-N |

SMILES |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |

Isomeric SMILES |

C[C@@H]1C2=NC(=CS2)/C=C\C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O |

Canonical SMILES |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |

Synonyms |

DC 107 DC-107 leinamycin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Leinamycin from Streptomyces atroolivaceus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leinamycin, a potent antitumor antibiotic, was first isolated from the soil bacterium Streptomyces atroolivaceus S-140.[1] Its unique molecular architecture, featuring an 18-membered macrolactam ring spiro-fused to a 1,3-dioxo-1,2-dithiolane moiety, is unprecedented among natural products and is crucial for its biological activity.[1][2] this compound exhibits significant cytotoxicity against a broad range of cancer cell lines, including those resistant to established anticancer drugs.[1] Its mechanism of action involves reductive activation by intracellular thiols, leading to the generation of a reactive episulfonium ion that alkylates DNA, primarily at the N7 position of guanine (B1146940) residues.[3][4] This DNA damage, coupled with the production of reactive oxygen species (ROS), induces cellular apoptosis.[1][5] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to aid in its further research and development.

Discovery and Producing Organism

This compound was discovered in the late 1980s from a soil sample collected in Japan, leading to the identification of Streptomyces atroolivaceus strain S-140 as the producing organism.[3] This discovery was the result of a screening program for novel antitumor antibiotics.[3] The producing strains were taxonomically assigned as Streptomyces based on their morphological and physiological characteristics.[3]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces atroolivaceus. The process involves a two-stage fermentation protocol: a seed culture to generate sufficient biomass followed by a production culture under optimized conditions to maximize the yield of the target compound. To mitigate the instability of this compound in the culture broth, a high porous polymer resin is added to the production medium to adsorb the produced antibiotic.[3]

Experimental Protocol: Fermentation

a) Seed Culture:

-

Prepare the seed medium with the composition outlined in Table 1.

-

Dispense 50 mL of the seed medium into 250 mL baffled flasks.

-

Inoculate each flask with a 20 µL spore suspension of S. atroolivaceus S-140.

-

Incubate the flasks on an orbital shaker at 28°C with agitation at 250 rpm for 2 days.[1]

b) Production Culture:

-

Prepare the production medium as detailed in Table 1.

-

Dispense 50 mL of the production medium into 250 mL baffled flasks.

-

Inoculate the production medium with a 5% (v/v) inoculum from the seed culture.

-

Add sterile Diaion HP-20 resin (4% w/v) to the production medium 12 hours after inoculation to adsorb the this compound.

-

Continue the fermentation for an additional 2 days at 28°C with shaking at 250 rpm.[1]

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | - |

| Soluble Starch | 10 | 30 |

| Beef Extract | 3 | - |

| Yeast Extract | 5 | - |

| Bacto-Tryptone | 5 | - |

| Corn Steep Solids | - | 10 |

| KH₂PO₄ | - | 0.5 |

| MgSO₄ | - | 0.25 |

| ZnSO₄·7H₂O | - | 0.04 |

| L-methionine | - | 0.1 |

| Vitamin B12 | - | 0.001 |

| CaCO₃ | 2 | 5 |

| pH | 7.2 | 7.0 |

Isolation and Purification of this compound

The isolation of this compound from the fermentation culture involves harvesting the resin, followed by solvent extraction and a series of chromatographic steps to purify the compound to homogeneity.

Experimental Protocol: Isolation and Purification

-

Harvesting and Extraction:

-

Harvest the Diaion HP-20 resin from the production culture by centrifugation.

-

Wash the resin with a phosphate (B84403) buffer (pH 2.0).

-

Extract the this compound from the resin using methanol (B129727).

-

Concentrate the methanol extract under vacuum to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol solvent system.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing this compound and concentrate them.

-

Perform further purification using preparative HPLC to obtain pure this compound. A typical HPLC analysis can be carried out using a linear gradient from 100% buffer A (20% acetonitrile, pH 3.6 with acetic acid) to 32% buffer A/68% buffer B (80% acetonitrile, pH 3.6 with acetic acid) over 40 minutes.[1]

-

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Structural Characterization and Physicochemical Properties

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallography.

Table 2: Spectroscopic Data for this compound

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| 9.11 (s) | 205.6 (s) |

| 8.34 (m) | 199.8 (s) |

| 7.88 (s) | 171.0 (s) |

| 6.81 (d) | 168.8 (s) |

| 6.62 (s) | 152.4 (s) |

| 6.41 (t) | 141.8 (d) |

| 6.09 (d) | 140.7 (s) |

| 5.59 (d) | 129.6 (d) |

| 5.31 (t) | 129.5 (d) |

| 5.06 (d) | 128.4 (d) |

| 4.89 (d) | 124.2 (d) |

| 3.39 (s) | 122.1 (d) |

| 3.08 (d) | 86.5 (s) |

| 2.87 (d) | 71.6 (d) |

| 2.50 (s) | 68.9 (s) |

| 2.26 (m) | 46.5 (d) |

| 1.62 (m) | 35.5 (t) |

| 31.7 (t) | |

| 29.6 (t) | |

| 23.5 (m) | |

| 20.7 (m) | |

| 19.5 (m) |

Data sourced from ChemConnections.[6]

High-Resolution Mass Spectrometry (HRFAB): m/z 511.1004 [M+H]⁺ (calculated for C₂₂H₂₅N₂O₆S₃: 511.1031).[6]

Biological Activity and Mechanism of Action

This compound demonstrates potent cytotoxic activity against a variety of human cancer cell lines, with IC₅₀ values often in the low nanomolar range.[1][5]

Table 3: Cytotoxicity of this compound (LM) against various cancer cell lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 0.517 |

| MDA-MB-231 | Breast Cancer | 0.197 |

| MDA-MB-468 | Breast Cancer | 0.372 |

| MiaPaCa | Pancreatic Carcinoma | Potent activity in low nM range |

| LNCaP | Prostate Cancer | Potent activity in low nM range |

| DU-145 | Prostate Cancer | Potent activity in low nM range |

IC₅₀ values for breast cancer cell lines are for Loonamycin (LM), a rebeccamycin (B1679247) analog, and are included for comparative purposes.[7] The potent activity of this compound against MiaPaCa, LNCaP, and DU-145 cells is noted in the literature, though specific IC₅₀ values vary between studies.[1][8][9]

The antitumor activity of this compound is attributed to its unique mechanism of action. Intracellularly, the 1,3-dioxo-1,2-dithiolane moiety is reductively cleaved by thiols, such as glutathione. This initiates a cascade of reactions, culminating in the formation of a highly reactive episulfonium ion. This electrophilic intermediate then alkylates DNA, predominantly at the N7 position of guanine bases.[3][4] This DNA alkylation leads to the formation of apurinic (AP) sites and subsequent DNA strand breaks.[1][5] Concurrently, the activation process generates reactive oxygen species (ROS), which contribute to oxidative DNA damage and cellular stress, ultimately triggering apoptosis.[1][5]

Signaling Pathway of this compound-Induced Cell Death

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion

This compound remains a compelling natural product with significant potential for development as an anticancer therapeutic. Its novel structure and unique mechanism of action provide a distinct advantage, particularly against drug-resistant cancers. The detailed protocols and data presented in this guide are intended to facilitate further research into the biosynthesis, medicinal chemistry, and clinical application of this remarkable molecule. Future efforts in metabolic engineering of the this compound biosynthetic gene cluster may lead to the generation of novel analogs with improved therapeutic indices.

References

- 1. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemconnections.org [chemconnections.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the 1,3-Dioxo-1,2-dithiolane Core of Leinamycin: Structure, Mechanism, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Leinamycin is a potent antitumor antibiotic produced by Streptomyces atroolivaceus S-140, distinguished by a unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered macrolactam ring.[1][2][3] This novel heterocyclic system is the cornerstone of this compound's biological activity, enabling a dual mechanism of DNA damage that includes both DNA alkylation and the generation of oxidative stress.[4][5] Its unprecedented mode of action, potent cytotoxicity against multi-drug resistant tumors, and complex biosynthesis have made this compound a subject of intense research.[1][2] This technical guide provides an in-depth exploration of the 1,3-dioxo-1,2-dithiolane core, covering its mechanism of action, biosynthesis, total synthesis, and structure-activity relationships, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

The absolute configuration and structure of this compound were elucidated through X-ray crystallography, revealing the spiro-linked 1,3-dioxo-1,2-dithiolane as a key feature.[6] This strained five-membered ring containing a disulfide bond is critical for its biological function.[7]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄N₂O₆S₃ | [6] |

| Molecular Weight | 510.63 g/mol | [6] |

| Appearance | Pale yellow needles | [6] |

| High-Resolution FAB-MS | m/z 511.1004 [M+H]⁺ | [6] |

| ¹³C NMR Key Signals (ppm) | 205.6 (C=O), 199.8 (C=O), 86.5 (spiro C) | [6] |

Mechanism of Action: A Dual DNA-Damaging Strategy

This compound's cytotoxicity stems from its ability to damage cellular DNA through a unique thiol-activated mechanism.[1][4] This activation is crucial, as cells maintain high concentrations of thiols like glutathione.[4] The 1,3-dioxo-1,2-dithiolane moiety is indispensable for this activity.[7] The process unfolds via two interconnected pathways: DNA alkylation and oxidative stress.

Thiol-Triggered DNA Alkylation

In the presence of cellular thiols, the 1,3-dioxo-1,2-dithiolane ring undergoes a nucleophilic attack. This initiates a cascade of reactions, culminating in the formation of a highly electrophilic episulfonium ion.[1][4] This intermediate rapidly alkylates DNA, primarily at the N7 position of guanine (B1146940) residues.[4][8]

References

- 1. pnas.org [pnas.org]

- 2. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemconnections.org [chemconnections.org]

- 7. DNA strand scission by the novel antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic this compound in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Leinamycin Macrolactam Core: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leinamycin, a potent antitumor antibiotic isolated from Streptomyces atroolivaceus, presents a fascinating and complex molecular architecture.[1] Its structure is characterized by an 18-membered macrolactam ring featuring a unique spiro-fused 1,3-dioxo-1,2-dithiolane moiety. This distinctive structural element is crucial for its remarkable biological activity, which includes potent cytotoxicity against various cancer cell lines, even those resistant to conventional chemotherapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanism of the this compound macrolactam core, with a focus on the data and methodologies relevant to researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

The core of this compound is an 18-membered macrolactam ring system. This large ring incorporates a thiazole (B1198619) moiety and is highly functionalized with stereocenters and reactive groups. The most notable feature is the spiro-fused 1,3-dioxo-1,2-dithiolane ring, which is essential for its biological activity. The absolute stereochemistry of this compound has been determined through a combination of X-ray crystallography and total synthesis.

Spectroscopic Data

The structural elucidation of this compound and its biosynthetic intermediates has been heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Below are tabulated 1H and 13C NMR data for this compound E1, a key biosynthetic precursor to this compound.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Macrolactam Ring | ||

| 2 | 169.8 | |

| 3 | 55.4 | 4.85 (d, 8.5) |

| 4 | 33.1 | 2.75 (m), 2.60 (m) |

| 5 | 131.5 | 6.85 (dd, 15.0, 10.0) |

| 6 | 125.4 | 6.20 (d, 15.0) |

| 7 | 142.1 | 6.60 (dd, 15.0, 10.0) |

| 8 | 129.8 | 5.80 (d, 15.0) |

| 9 | 42.5 | 2.50 (m) |

| 10 | 20.1 | 1.15 (d, 7.0) |

| 11 | 75.2 | 4.10 (m) |

| 12 | 210.5 | |

| 13 | 35.1 | 3.10 (m), 2.90 (m) |

| 14 | 135.2 | 6.90 (t, 11.0) |

| 15 | 128.7 | 6.10 (d, 11.0) |

| 16 | 172.3 | |

| 17 | 50.2 | 4.50 (q, 7.0) |

| 18 | 15.8 | 1.40 (d, 7.0) |

| Thiazole Ring | ||

| 2' | 165.2 | |

| 4' | 118.9 | 7.50 (s) |

| 5' | 145.3 | |

| Spiro-fused moiety precursor | ||

| C3-SH | 1.95 (s) | |

| C1' | 58.9 | |

| C2' | 38.2 | 2.95 (d, 14.0), 2.80 (d, 14.0) |

| C3' | 21.5 | 1.05 (s) |

Note: Data is for this compound E1 as reported in the supplementary information of a PNAS publication. Chemical shifts are referenced to the solvent signal.

X-ray Crystallography

The definitive three-dimensional structure of this compound was established by single-crystal X-ray diffraction analysis. This technique provided unequivocal proof of the novel spiro-fused 1,3-dioxo-1,2-dithiolane system and the relative stereochemistry of the macrolactam core.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.234 |

| b (Å) | 15.678 |

| c (Å) | 17.890 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces atroolivaceus S-140

The following protocol is a generalized procedure based on published methods for the isolation of this compound.

-

Fermentation: Streptomyces atroolivaceus S-140 is cultured in a suitable production medium (e.g., ISP2 medium) at 28-30°C for 5-7 days with shaking.

-

Extraction: The culture broth is harvested and the mycelium is separated by centrifugation. The supernatant is extracted with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent. The mycelial cake can also be extracted with acetone (B3395972) or methanol.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps. This typically involves:

-

Silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate major classes of compounds.

-

Further purification by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain pure crystals for structural and biological studies.

Total Synthesis of (+)-Leinamycin

The first total synthesis of (+)-Leinamycin was a landmark achievement in organic synthesis, accomplished by Fukuyama and Kanda in 1993. The synthesis is a multi-step process that involves the careful construction of the highly functionalized macrolactam ring and the stereoselective introduction of the unique spiro-fused dithiolane moiety. A detailed, step-by-step protocol is beyond the scope of this guide; however, the key strategic elements are outlined below.

-

Chiral Pool Starting Materials: The synthesis commences from readily available chiral starting materials to establish the initial stereocenters.

-

Fragment Coupling: The macrolactam ring is assembled through the coupling of several key fragments, which are synthesized independently.

-

Macrolactamization: A crucial step involves the ring-closing reaction to form the 18-membered macrolactam. This is often a challenging transformation due to entropic factors.

-

Thiazole Formation: The thiazole ring is typically constructed late in the synthesis from a corresponding thioamide precursor.

-

Spiro-annulation of the Dithiolane Ring: The final key step is the formation of the spiro-fused 1,3-dioxo-1,2-dithiolane ring. This is achieved through a novel sequence of reactions involving sulfur transfer reagents.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity through a unique mechanism of action involving DNA damage.

DNA Alkylation Signaling Pathway

The biological activity of this compound is initiated by the reductive activation of the 1,3-dioxo-1,2-dithiolane moiety by intracellular thiols, such as glutathione. This activation triggers a cascade of reactions leading to the formation of a highly reactive episulfonium ion, which then alkylates DNA, primarily at the N7 position of guanine (B1146940) bases. This DNA alkylation leads to strand scission and ultimately triggers apoptosis in cancer cells.

Caption: Reductive activation of this compound leading to DNA alkylation and apoptosis.

Biosynthesis of the this compound Macrolactam Ring

The biosynthesis of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) machinery. The assembly line nature of these megaenzymes allows for the sequential addition of building blocks to construct the macrolactam backbone.

Experimental Workflow for Elucidating the Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway has involved a combination of genetic, biochemical, and chemical approaches.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The this compound macrolactam ring represents a remarkable example of nature's chemical ingenuity. Its complex structure and unique mechanism of action continue to inspire research in synthetic chemistry, biosynthesis, and cancer biology. This technical guide has provided a concise yet comprehensive overview of the key chemical and biological features of this compound, with a focus on providing actionable data and methodological insights for researchers. Further exploration of the this compound scaffold and its biosynthetic machinery holds significant promise for the development of novel and more effective anticancer therapeutics.

References

The Architecture of Leinamycin Biosynthesis: A Technical Guide to a Hybrid NRPS-PKS System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leinamycin (LNM), a potent antitumor antibiotic produced by Streptomyces atroolivaceus S-140, possesses a unique molecular architecture featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety attached to an 18-membered macrolactam ring.[1][2][3] Its biosynthesis is a fascinating example of a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, notable for its "AT-less" Type I PKS system.[2][4] This guide provides an in-depth exploration of the this compound biosynthetic gene cluster, the enzymatic machinery involved, and the complex orchestration of its assembly line. We will delve into the quantitative data available on this compound production, summarize key experimental methodologies, and provide visual representations of the biosynthetic pathway and associated workflows to facilitate a deeper understanding of this intricate process.

The this compound Biosynthetic Gene Cluster (lnm)

The biosynthesis of this compound is orchestrated by a 61.3 kb gene cluster in Streptomyces atroolivaceus S-140.[5] This cluster, designated lnm, contains 27 open reading frames (ORFs) that encode the core NRPS and PKS enzymes, as well as tailoring enzymes, regulatory proteins, and resistance mechanisms.[5][6] The core machinery is a hybrid system comprising both NRPS and "AT-less" Type I PKS modules.[2][4]

| Gene | Proposed Function |

| Core Biosynthesis | |

| lnmI | Hybrid NRPS-PKS megasynthetase with domains for both peptide and polyketide synthesis.[1][7] |

| lnmJ | Polyketide synthase with five PKS modules and six acyl carrier protein (ACP) domains.[8] |

| lnmG | Acyltransferase (AT) that loads extender units onto the PKS modules.[1][7] |

| lnmQ, lnmP | Discrete NRPS components.[5] |

| lnmK, lnmL, lnmM | Involved in the β-alkylation of the polyketide intermediate.[9] |

| Tailoring Enzymes | |

| lnmA, lnmZ | Cytochrome P450 monooxygenases responsible for hydroxylations.[10] |

| lnmE | Implicated in the formation of the 1,3-dioxo-1,2-dithiolane moiety.[9] |

| Regulation | |

| lnmO | A Crp/Fnr-type positive regulator of this compound biosynthesis.[7][11][12] |

The Hybrid NRPS-PKS Assembly Line

The biosynthesis of this compound begins with the assembly of its backbone by a sophisticated interplay between NRPS and PKS modules. This process can be broadly divided into initiation, elongation, and termination/tailoring phases.

Initiation and Early Elongation

The assembly is initiated by the NRPS machinery, which incorporates the first amino acid precursors. The growing chain is then passed to the PKS modules for the addition of polyketide extender units. A key feature of the this compound PKS is that it is an "AT-less" system, meaning it lacks integrated acyltransferase domains within its modules. Instead, a discrete AT, LnmG, is responsible for loading the appropriate extender units, primarily malonyl-CoA, onto the acyl carrier protein (ACP) domains of the PKS modules.[1][7]

Polyketide Chain Elongation and Modification

The polyketide chain is extended through the sequential action of the PKS modules encoded by lnmI and lnmJ.[7][8] The lnmJ gene is particularly interesting as it encodes five PKS modules but contains six ACP domains, suggesting a complex "skipping" mechanism during chain elongation.[8]

A crucial modification during the elongation process is the installation of a β-branched C3 unit, which is a key component of the unique dithiolane moiety. This is accomplished by the concerted action of LnmK (a bifunctional acyltransferase/decarboxylase), LnmL (an ACP), and LnmM (an HCS homolog).[9]

Formation of the Nascent Intermediate: this compound E1

The hybrid NRPS-PKS assembly line culminates in the production of the nascent intermediate, this compound E1 (LNM E1).[6][10] LNM E1 is the 18-membered macrolactam core of this compound before the installation of the spiro-fused 1,3-dioxo-1,2-dithiolane ring and other tailoring modifications.[10]

Tailoring Steps to Final this compound

Following the release of LNM E1 from the megasynthase, a series of post-PKS tailoring modifications occur to yield the final this compound molecule. These include:

-

Hydroxylation: The cytochrome P450 enzymes LnmA and LnmZ catalyze regio- and stereoselective hydroxylations at the C-8 and C-4' positions, respectively.[10]

-

Dithiolane Ring Formation: The enzyme LnmE is involved in the formation of the characteristic 1,3-dioxo-1,2-dithiolane moiety.[9]

Quantitative Data on this compound Production

While detailed kinetic data for the individual enzymes in the this compound pathway are not extensively available in the public domain, some studies have reported on the overall production titers and the effects of genetic manipulation.

| Condition | Production Titer/Effect | Reference |

| S. atroolivaceus S-140 in defined medium with Zn2+ and resin | 32 µg/ml of this compound | [13] |

| Overexpression of lnmO in S. atroolivaceus S-140 | 3-fold increase in this compound production | [7][11][12] |

| Overexpression of lnmO in ΔlnmE mutant SB3033 | 4-fold increase in this compound E1 production | [7][11] |

Experimental Protocols

Detailed, step-by-step protocols for the study of this compound biosynthesis are often specific to the research laboratory that developed them. However, a summary of the key experimental methodologies employed in the literature is provided below.

Fermentation and Isolation of this compound

-

Producing Organism: Streptomyces atroolivaceus S-140.[13]

-

Fermentation: Cultures are typically grown in a suitable production medium, which can be a chemically defined medium supplemented with trace elements like Zn2+. Adsorbent resins are often added to the culture broth to capture the this compound and prevent its degradation.[13]

-

Extraction: After fermentation, the resin is harvested and the this compound is extracted using organic solvents such as ethyl acetate.

-

Purification: The crude extract is then subjected to multiple rounds of chromatography for purification. This may include techniques like silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).[13]

Genetic Manipulation of the lnm Cluster

-

Gene Inactivation: Targeted gene knockouts are created to investigate the function of specific genes in the lnm cluster. This is often achieved through homologous recombination, replacing the target gene with an antibiotic resistance cassette.[9][10]

-

Gene Overexpression: To increase the production of this compound or its intermediates, key regulatory genes like lnmO can be overexpressed. This typically involves cloning the gene into an expression vector under the control of a strong promoter and introducing it into the S. atroolivaceus host.[7][11][12]

Biochemical Characterization of Enzymes

-

Heterologous Expression and Purification: Individual enzymes from the this compound pathway are often expressed in a heterologous host, such as E. coli, and purified to homogeneity for in vitro studies.

-

Enzyme Assays: The activity of the purified enzymes is then assessed using various assays. For example, the substrate specificity of adenylation (A) domains in NRPS modules can be determined using a hydroxylamine-trapping assay.[14] Acyltransferase activity can be measured by monitoring the transfer of a labeled substrate from a donor to an acceptor molecule.

Visualizing the this compound Biosynthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key aspects of this compound biosynthesis.

Caption: The hybrid NRPS-PKS pathway for this compound biosynthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Localization of the Gene Cluster Encoding Biosynthesis of the Antitumor Macrolactam this compound in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]

- 5. Characterization of the lnmKLM genes unveiling key intermediates for β-alkylation in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate specificity of a ketosynthase domain involved in bacillaene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of LnmO as a pathway-specific Crp/Fnr-type positive regulator for this compound biosynthesis in Streptomyces atroolivaceus and its application for titer improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the Ketosynthase and Acyl Carrier Protein Domains at the LnmI Nonribosomal Peptide Synthetase-Polyketide Synthase Interface for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the lnmKLM Genes Unveiling Key Intermediates for β-Alkylation in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of LnmO as a pathway-specific Crp/Fnr-type positive regulator for this compound biosynthesis in Streptomyces atroolivaceus and its application for titer improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a new antitumor antibiotic from Streptomyces: producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

An In-Depth Technical Guide to the Mechanism of Action of Leinamycin on DNA Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leinamycin, a structurally unique natural product isolated from Streptomyces atroolivaceus, has garnered significant attention in the field of oncology due to its potent antitumor activity.[1] Its complex molecular architecture, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety linked to an 18-membered macrolactam ring, is central to its novel mechanism of action.[2][3] This guide provides a comprehensive overview of the mechanism by which this compound alkylates DNA, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to aid researchers in the study and development of this promising anticancer agent.

Core Mechanism: Thiol-Triggered DNA Alkylation

The primary mechanism of this compound's cytotoxicity involves a thiol-triggered activation cascade that culminates in the alkylation of DNA.[2] This process can be dissected into several key steps, each contributing to the compound's potent genotoxicity.

Activation of this compound

In the intracellular environment, which has a high concentration of thiols such as glutathione, the 1,2-dithiolan-3-one 1-oxide ring of this compound is susceptible to nucleophilic attack.[2] This initial reaction is rapid, with 200 μM of this compound being completely consumed by 1.2 equivalents of a thiol within 30 minutes at pH 7.[2] The attack by a thiol (R-SH) initiates a series of rearrangements.

Formation of the Electrophilic Episulfonium Ion

The thiol-triggered cascade leads to the formation of a highly reactive episulfonium ion. This intermediate is the key electrophilic species responsible for DNA alkylation.[2] The formation of this reactive intermediate is a pivotal step that transforms the relatively stable this compound molecule into a potent DNA-damaging agent.

DNA Alkylation at Guanine (B1146940) Residues

The generated episulfonium ion efficiently alkylates double-stranded DNA, primarily at the N7 position of guanine residues.[2][4] This specificity for guanine is a common feature among many alkylating agents. The reaction of this compound with 1.5 equivalents of a thiol in the presence of excess double-stranded DNA, followed by a thermal depurination workup, yields the this compound-guanine adduct in a significant 75% yield.[2]

Dual Mechanism: Oxidative DNA Damage

In addition to direct DNA alkylation, the activation of this compound also releases reactive sulfur species that can induce oxidative DNA damage.[2] This dual mechanism of action, combining both alkylative and oxidative stress, contributes to the high cytotoxicity of this compound.

Signaling Pathway and Logical Relationships

The activation and subsequent DNA alkylation by this compound can be visualized as a linear signaling pathway.

References

- 1. Characterization of DNA damage induced by a natural product antitumor antibiotic this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Sequence specificity of DNA alkylation by the antitumor natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Leinamycin as a Thiol-Activated DNA Cleaving Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leinamycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus, represents a unique class of DNA-damaging agents.[1] Its complex molecular architecture, featuring an 18-membered macrolactam ring spiro-fused to a novel 1,3-dioxo-1,2-dithiolane moiety, is central to its mechanism of action.[1][2] This guide provides an in-depth examination of this compound's core mechanism: its activation by cellular thiols to generate potent DNA cleaving species. It details the dual pathways of DNA damage—alkylation and oxidative stress—summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and visualizes the critical molecular pathways.

The Dual Mechanism of Action of this compound

This compound's potent cytotoxicity stems from a thiol-dependent activation cascade that leads to DNA damage through two distinct but concurrent mechanisms: DNA alkylation and oxidative damage. This dual action makes it a compelling subject for anticancer drug development, particularly against tumors resistant to conventional chemotherapeutics.[3] The key to its activity is the unique 1,2-dithiolan-3-one 1-oxide heterocycle, which acts as a "thiol sensor" within the cell.

Thiol-Activation Cascade

The intracellular environment is rich in thiols, most notably glutathione (B108866) (GSH), which serves as the primary activator for this compound. The activation process is initiated by a nucleophilic attack of a cellular thiol on the sterically exposed S2' sulfenyl sulfur of the 1,2-dithiolan-3-one 1-oxide ring.[4] Computational studies support this as the most reasonable mechanism, proceeding through a low-energy barrier.[4][5][6] This initial attack triggers a complex rearrangement, producing two crucial reactive species: an episulfonium ion and a persulfide (or related polysulfides). The 18-membered macrocycle of this compound is not merely a scaffold but plays a critical role by imparting significant hydrolytic stability to the thiol-sensing unit, preventing its premature degradation while not compromising its reactivity with thiols, thereby ensuring selective bioactivation within the cell.[7]

Mechanism 1: DNA Alkylation via Episulfonium Ion

The generated episulfonium ion is a potent electrophile that efficiently alkylates double-stranded DNA.[8][9] The primary target for this alkylation is the N7 position of guanine (B1146940) residues.[8][10] This reaction is highly efficient; in the presence of excess DNA and a thiol activator, the this compound-guanine adduct can be formed in yields as high as 75%.[8]

The formation of this bulky adduct on the guanine base destabilizes the N-glycosidic bond, leading to rapid spontaneous depurination (hydrolysis of the bond) and the creation of an apurinic/apyrimidinic (AP) or abasic site.[10][11][12] The half-life for this depurination is remarkably short, estimated at just 3 hours.[10] These AP sites are highly cytotoxic lesions that can stall DNA replication and transcription.[10] The accumulation of AP sites subsequently leads to spontaneous single-strand breaks in the DNA backbone through a β-elimination reaction, further contributing to the compound's cytotoxicity.[11][12]

Mechanism 2: Oxidative DNA Damage

Concurrently with the formation of the episulfonium ion, the thiol-activation cascade releases a persulfide species (R-SSH). These persulfides and related polysulfides are redox-active molecules that can participate in the generation of reactive oxygen species (ROS).[8][10] The proposed mechanism involves the reduction of molecular oxygen to superoxide, which can then lead to the formation of more damaging species like hydrogen peroxide and hydroxyl radicals.[10] These ROS can induce oxidative damage to DNA, causing single-strand breaks and base modifications, thus contributing a second layer of cytotoxicity.[8]

Quantitative Data Summary

The biological activity of this compound and its synthetic analogues has been quantified across various cancer cell lines and under different experimental conditions. The data highlights its potent, often nanomolar, cytotoxicity and the efficiency of its DNA modification chemistry.

Table 1: Cytotoxicity of this compound and its Analogues

| Compound | Cell Line | IC50/EC50/IC90 | Reference |

| This compound | Human Colon Cancer (HCT-116) | IC90 = 0.05 µg/mL | [8] |

| This compound | Various Human Cancer Cell Lines | Low nanomolar range | [10] |

| 8,4'-dideshydroxy-LNM (5) | A375 (Melanoma) | EC50 = 8.21 nM | [13] |

| 8,4'-dideshydroxy-LNM (5) | Raji (Lymphoma) | EC50 = 18.2 nM | [13] |

| 8,4'-dideshydroxy-LNM (5) | MCF7 (Breast) | EC50 = 275 nM | [13] |

| 8,4'-dideshydroxy-LNM (5) | T47D (Breast) | EC50 = 26.7 nM | [13] |

| 8,4'-dideshydroxy-LNM (5) | SKBR3 (Breast) | EC50 = 12.3 nM | [13] |

| 8,4'-dideshydroxy-LNM (5) | MDA-MB-231 (Breast) | EC50 = 13.9 nM | [13] |

| This compound (1) | HPEC (Normal Prostate) | IC50 ≈ 2 nM | [14] |

| This compound E1 (2) | HPEC (Normal Prostate) | IC50 > 1 µM | [14] |

| Various LNM Analogues | HeLa3 Tumor Cells | Showed cytotoxic activity | [15][16] |

Table 2: DNA Alkylation and Depurination Data

| Reaction | Conditions | Yield / Rate | Reference |

| This compound-Guanine Adduct Formation | 1.5 equiv. thiol, excess dsDNA, thermal depurination workup | 75% yield | [8] |

| Depurination of this compound-Guanine Adduct | In vitro, double-stranded DNA | t½ ≈ 3 hours | [10] |

Table 3: Cell Sensitivity to this compound based on DNA Repair Deficiency

| Cell Line Characteristic | Sensitivity Compared to Parental Cell Line | Reference | | :--- | :--- | :--- | :--- | | Defective in Nucleotide Excision Repair (NER) | ~3 to 5 times more sensitive |[11][12] | | Defective in Base Excision Repair (BER) | ~3 to 5 times more sensitive |[11][12] | | Deficient in V(D)J recombination (xrs-5) | Similar sensitivity |[11][12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro DNA Cleavage Assay with Plasmid DNA

This assay is used to directly visualize this compound's ability to induce single-strand breaks in DNA. It relies on the differential migration of supercoiled (Form I), nicked circular (Form II), and linear (Form III) plasmid DNA during agarose (B213101) gel electrophoresis.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322 or pGL3), 0.5-1.0 mg/mL stock.

-

This compound stock solution (in DMSO or ethanol).

-

Thiol activator: Dithiothreitol (DTT) or Glutathione (GSH), 100 mM stock in water.

-

Reaction Buffer: 10x TE Buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0).

-

Agarose, electrophoresis grade.

-

1x TAE or TBE electrophoresis buffer.

-

6x DNA Loading Dye (containing bromophenol blue, xylene cyanol, and a density agent like glycerol (B35011) or Ficoll).

-

DNA stain (e.g., Ethidium Bromide, SYBR Safe).

-

UV transilluminator and gel documentation system.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 20 µL:

-

2 µL of 10x Reaction Buffer.

-

250-500 ng of supercoiled plasmid DNA.

-

Desired concentration of this compound (e.g., 0.1, 1, 10, 100 µM final concentration).

-

Sterile, nuclease-free water to bring the volume to 18 µL.

-

-

Initiation: Initiate the reaction by adding 2 µL of the thiol activator stock solution (e.g., 100 mM DTT for a 10 mM final concentration). Mix gently by flicking the tube.

-

Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding 4 µL of 6x DNA Loading Dye.

-

Agarose Gel Electrophoresis:

-

Prepare a 1.0% agarose gel in 1x TAE or TBE buffer containing the DNA stain.

-

Load the entire reaction mixture into the wells of the gel. Include a lane with untreated plasmid DNA as a negative control.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have separated sufficiently.

-

-

Visualization and Analysis:

-

Visualize the DNA bands using a UV transilluminator.

-

Capture an image of the gel.

-

Quantify the intensity of the supercoiled (Form I) and nicked (Form II) bands using densitometry software (e.g., ImageJ). The conversion of Form I to Form II indicates single-strand breaks.

-

Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active dehydrogenases reduce a tetrazolium salt (like MTT or MTS) to a colored formazan (B1609692) product.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HCT-116).

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

96-well flat-bottom cell culture plates.

-

This compound stock solution and vehicle control (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or a commercially available MTS reagent.[17]

-

Solubilization solution (e.g., 0.04 N HCl in isopropanol, or 10% SDS in 0.01 M HCl).[17][18]

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and a vehicle-only control).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT/MTS Addition and Incubation:

-

Solubilization (for MTT assay only):

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

-

Mix thoroughly on a plate shaker to ensure complete solubilization.

-

-

Absorbance Reading:

-

Data Analysis:

-

Subtract the background absorbance from a "medium-only" well.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

-

Conclusion

This compound is a highly potent, thiol-activated DNA-damaging agent with a unique dual mechanism of action. By generating both a DNA-alkylating episulfonium ion and ROS-producing persulfides, it creates complex and highly cytotoxic DNA lesions.[8] Studies have shown that its activity is particularly enhanced in cells deficient in key DNA repair pathways like NER and BER, suggesting potential therapeutic strategies.[11][12] The modularity of its biosynthetic pathway and the potent activity of its analogues make the this compound scaffold a promising platform for the development of novel anticancer therapeutics.[2][13] The experimental protocols detailed herein provide a robust framework for researchers to further investigate the properties of this compound and explore its potential in drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Activation of this compound by thiols: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The macrocycle of this compound imparts hydrolytic stability to the thiol-sensing 1,2-dithiolan-3-one 1-oxide unit of the natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiol-independent DNA cleavage by a this compound degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 8,4'-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. physiology.elte.hu [physiology.elte.hu]

- 18. P450-Catalyzed Tailoring Steps in this compound Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Unlocking Antitumor Efficacy: A Technical Guide to Leinamycin's Properties Against Resistant Cancer Cells

For Immediate Release

A Deep Dive into the Potent Antitumor Antibiotic, Leinamycin, and its Efficacy in Overcoming Chemoresistance in Cancer Cells.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the antitumor properties of this compound, with a particular focus on its activity against resistant cancer cell lines. This document outlines the molecule's unique mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the critical signaling pathways involved.

This compound, a structurally unique natural product produced by Streptomyces atroolivaceus, has demonstrated significant antitumor activity both in vitro and in vivo.[1] Notably, it exhibits potent efficacy against tumors that have developed resistance to conventional chemotherapeutic agents such as cisplatin (B142131) and doxorubicin.[1][2] This guide explores the mechanisms that underpin this compound's ability to circumvent these resistance pathways.

Dual-Activation Mechanism: A Strategy Against Resistance

This compound's potent cytotoxicity stems from its ability to induce DNA damage. Its mechanism of action is multifaceted, involving a unique dual-activation strategy that leverages the distinct biochemical environments of cancer cells.

1. Thiol-Dependent Activation: The parent molecule, this compound, is activated in the presence of cellular thiols. This reductive activation leads to the formation of a reactive episulfonium ion that alkylates the N7 position of guanine (B1146940) bases in DNA, ultimately causing DNA strand breaks and inducing cell death.

2. ROS-Mediated Activation of this compound E1: A biosynthetic precursor of this compound, this compound E1, presents an alternative and highly significant activation pathway.[1][3] Many cancer cells exhibit higher levels of reactive oxygen species (ROS) compared to normal cells.[1][3] this compound E1 is oxidatively activated by these elevated ROS levels, generating a similar DNA-alkylating episulfonium ion.[1][2][3] This ROS-dependent activation suggests that this compound E1 could act as a prodrug, selectively targeting cancer cells with high oxidative stress, a common feature of aggressive and resistant tumors.[1][2][3]

Quantitative Analysis of Cytotoxicity

This compound and its analogues have shown potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the low nanomolar range. The following tables summarize the available quantitative data on the efficacy of this compound and this compound E1.

| Cell Line | Drug | IC50 Value | Reference |

| Prostate Cancer | |||

| LNCaP | This compound E1 | ~2-4 µM (with ROS induction) | --INVALID-LINK--[1] |

| DU-145 | This compound E1 | ~1 µM (with ROS induction) | --INVALID-LINK--[1] |

| Breast Cancer | |||

| MDA-MB-231 (Parental) | Doxorubicin | Not Specified | --INVALID-LINK--[4] |

| MDA-MB-231 (Resistant) | Doxorubicin | 8.9 µM, 10.9 µM, 14.3 µM (for different resistant clones) | --INVALID-LINK--[4] |

| MDA-MB-231 | Chrysin | 221 ± 15 µM | --INVALID-LINK--[5] |

| MDA-MB-231 | Doxorubicin | 0.68 ± 0.07 µM | --INVALID-LINK--[5] |

| MCF-7 | Renieramycin M | 6.0 ± 0.5 nM | --INVALID-LINK--[6] |

| MCF-7 | Doxorubicin | 356 ± 25 nM | --INVALID-LINK--[6] |

| Ovarian Cancer | |||

| A2780 (Parental) | Cisplatin | 3.253 µg/mL | --INVALID-LINK--[7] |

| A2780 (Cisplatin-Resistant) | Cisplatin | 10.58 µg/mL | --INVALID-LINK--[7] |

| HeLa Cells | This compound Analogues | Active | --INVALID-LINK--[8] |

Signaling Pathways Modulated by this compound

The DNA damage inflicted by this compound triggers a cascade of cellular responses, ultimately leading to apoptosis. Understanding these signaling pathways is crucial for elucidating its mechanism of overcoming resistance.

DNA Damage Response (DDR) Pathway

This compound-induced DNA lesions activate the DNA Damage Response (DDR) pathway. This complex signaling network is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[9][10] In response to double-strand breaks, ATM is activated, which in turn phosphorylates downstream effectors like CHK2 and p53, leading to cell cycle arrest and apoptosis.[9][10] The ATR-Chk1 pathway is typically activated by single-strand DNA breaks.[9] The observation that cell lines deficient in NER or BER pathways are more sensitive to this compound suggests its DNA damage is a substrate for these repair mechanisms.[11]

Apoptosis Signaling Pathway

This compound-induced cell death is executed through the apoptotic pathway. This involves the activation of a cascade of caspases, a family of proteases that dismantle the cell. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization and the release of cytochrome c.[12] Studies have shown that this compound treatment leads to the activation of caspase-3, a key executioner caspase. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining the cell's fate.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the antitumor properties of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[13]

-

Drug Treatment: Treat the cells with serial dilutions of this compound or the control compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the colorimetric absorption at 570 nm using a plate reader.

-

Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage in individual cells.[14][15][16]

-

Cell Preparation: Prepare a single-cell suspension from treated and untreated cells.

-

Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[17]

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[15]

-

Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[17]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key apoptosis-related proteins.[18][19]

-

Protein Extraction: Lyse treated and untreated cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound and its analogue this compound E1 represent a promising class of antitumor agents with a unique dual-activation mechanism that can effectively target chemoresistant cancer cells. Their ability to induce DNA damage and subsequent apoptosis through distinct pathways highlights their potential to overcome common resistance mechanisms. Further investigation into the specific interactions of this compound with DNA repair and apoptosis signaling pathways in various resistant cancer models is warranted to fully elucidate its therapeutic potential and guide the development of novel cancer therapies.

References

- 1. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Less than the sum of its parts, a this compound precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and cytotoxicity of this compound antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA cleavage induced by antitumor antibiotic this compound and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 15. rndsystems.com [rndsystems.com]

- 16. youtube.com [youtube.com]

- 17. geneticeducation.co.in [geneticeducation.co.in]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

Leinamycin: A Technical Guide to its Antimicrobial Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leinamycin, a unique sulfur-containing 18-membered macrolactam produced by Streptomyces atroolivaceus, has garnered significant attention for its potent antitumor properties.[1] However, its initial discovery also highlighted its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the antimicrobial activity of this compound, detailing its mechanism of action, providing standardized experimental protocols for its evaluation, and visualizing key pathways and workflows. While extensive quantitative data on its antimicrobial spectrum is not widely available in publicly accessible literature, this guide consolidates the existing knowledge to support further research and drug development efforts in the field of antimicrobials.

Antimicrobial Activity Spectrum

Table 1: Summary of this compound's Antimicrobial Activity (Qualitative)

| Microbial Group | Activity | Notes |

| Gram-positive bacteria | Reported to be active | Specific species and MIC values are not detailed in available literature. |

| Gram-negative bacteria | Reported to be active | Specific species and MIC values are not detailed in available literature. |

| Fungi | Not reported to be a primary area of activity |

Further research is required to quantitatively define the antimicrobial spectrum of this compound.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is believed to stem from the same mechanism responsible for its antitumor effects: DNA damage. The key to its bioactivity lies in its unique 1,3-dioxo-1,2-dithiolane moiety.

Activation and DNA Alkylation:

-

Reductive Activation: In the presence of cellular thiols (e.g., glutathione), the disulfide bond in the dithiolane ring of this compound is reductively cleaved.

-

Generation of a Reactive Intermediate: This cleavage initiates a cascade of reactions, leading to the formation of a highly reactive episulfonium ion.

-

DNA Alkylation: The episulfonium ion is a potent electrophile that readily alkylates DNA, primarily at the N7 position of guanine (B1146940) bases.

-

DNA Damage: This DNA alkylation leads to strand scission and ultimately inhibits DNA replication and transcription, triggering cell death.

This mechanism of action, involving a thiol-activated cascade to generate a DNA-alkylating agent, is a unique and potent method of inducing cytotoxicity in both cancer cells and bacteria.

Figure 1: Activation and DNA alkylation pathway of this compound.

Experimental Protocols

The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria using the broth microdilution method.

Materials and Reagents

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 1 mg/mL)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipettes

-

Spectrophotometer

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

Broth Microdilution Assay

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

The final volume in wells 1-10 should be 50 µL.

-

Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL).

-

Well 11 serves as the positive control (bacteria, no drug).

-

Add 50 µL of sterile CAMHB to well 12, which serves as the negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

Determination of MIC

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is determined by observing turbidity in the wells. The positive control well (well 11) should show distinct turbidity, while the negative control well (well 12) should remain clear.

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound represents a fascinating natural product with a potent mechanism of action that is effective against both cancer cells and bacteria. While its development as an anticancer agent has been the primary focus of research, its broad-spectrum antimicrobial activity warrants further investigation. The lack of comprehensive, publicly available quantitative data on its antimicrobial spectrum presents a significant knowledge gap.

Future research should focus on:

-

Systematic Screening: Performing comprehensive MIC testing of this compound and its analogs against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Mechanism of Resistance: Investigating potential mechanisms of bacterial resistance to this compound.

-

Synergy Studies: Exploring the potential for synergistic effects when this compound is combined with other classes of antibiotics.

-

Toxicity and Selectivity: Evaluating the therapeutic index of this compound in the context of infectious diseases to understand its selectivity for bacterial versus host cells.

A more detailed understanding of the antimicrobial properties of this compound could unlock its potential as a lead compound for the development of novel antibiotics, which are critically needed in the face of rising antimicrobial resistance.

References

Unraveling the Leinamycin Biosynthetic Machinery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leinamycin (LNM) is a potent antitumor antibiotic produced by Streptomyces atroolivaceus S-140, distinguished by its unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to a thiazole-containing 18-membered lactam ring.[1][2][3] This novel molecular architecture is responsible for its remarkable biological activity, which includes potent cytotoxicity against tumors resistant to clinically important anticancer drugs.[2][3] The mechanism of action involves DNA alkylation mediated by an episulfonium ion, which is generated upon reductive activation of the dithiolane ring by cellular thiols.[1][3] The discovery and characterization of the this compound biosynthetic gene cluster have opened avenues for bioengineering and the generation of novel analogs with potentially improved therapeutic properties. This guide provides an in-depth exploration of the this compound gene cluster, its biosynthetic pathway, and the experimental methodologies used to elucidate its function.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from S. atroolivaceus S-140 spans 61.3 kb of DNA and comprises 27 open reading frames (ORFs).[4] These genes encode a complex enzymatic machinery responsible for the assembly and modification of the this compound molecule. The cluster is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) system, exhibiting unprecedented architectural complexity.[4]

The core of the biosynthetic machinery is a hybrid NRPS-PKS megasynthase composed of discrete and modular enzymes.[4] Key components include discrete NRPS proteins (LnmQ and LnmP), modular NRPS (LnmI), and acyltransferase-less PKS modules (LnmG, LnmI, and LnmJ).[4] The cluster also harbors genes for tailoring enzymes, resistance, and regulation.[4]

Table 1: Genes of the this compound Biosynthetic Cluster and their Putative Functions

| Gene | Proposed Function | Reference |

| Core Biosynthesis | ||

| lnmQ | Discrete adenylation (A) domain, activates D-alanine | [4] |

| lnmP | Discrete peptidyl carrier protein (PCP) | [4] |

| lnmI | Hybrid NRPS-PKS megasynthetase; NRPS module specifies for L-Cys and catalyzes thiazole (B1198619) formation | [2][4] |

| lnmG | Acyltransferase-less PKS module | [4] |

| lnmJ | Acyltransferase-less PKS module | [4] |

| Tailoring Enzymes | ||

| lnmA | Cytochrome P450 monooxygenase, catalyzes hydroxylation at C-8 | [5] |

| lnmZ | Cytochrome P450 monooxygenase, catalyzes hydroxylation at C-4' | [5] |

| lnmE | Involved in the formation of the 1,3-dioxo-1,2-dithiolane ring | [1] |

| Regulation | ||

| lnmO | Crp/Fnr-type positive regulator | |

| Other | ||

| Resistance, transport, and other tailoring functions | [4] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be broadly divided into two stages: the assembly of the nascent macrolactam intermediate, this compound E1 (LNM E1), and the subsequent tailoring reactions to yield the final product, this compound.

Stage 1: Assembly of the this compound E1 Backbone

The biosynthesis is initiated by the discrete adenylation enzyme LnmQ, which activates D-alanine and loads it onto the discrete peptidyl carrier protein LnmP.[6] The D-alanyl-S-LnmP then serves as the starter unit for the hybrid NRPS-PKS assembly line.

The NRPS module of the hybrid enzyme LnmI incorporates L-cysteine, which is subsequently cyclized and oxidized to form a thiazole ring.[2] The growing chain is then passed to the PKS modules. The PKS assembly line, which notably lacks integrated acyltransferase (AT) domains and instead relies on a discrete AT, extends the polyketide chain through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units.[7] The fully assembled linear intermediate is then released from the enzyme via a thioesterase (TE) domain, which catalyzes the formation of the 18-membered macrolactam ring to yield LNM E1.[7]

Caption: Assembly of the nascent macrolactam intermediate, this compound E1.

Stage 2: Tailoring of this compound E1 to this compound

The nascent intermediate, LNM E1, undergoes a series of post-PKS modifications to yield the mature this compound molecule. These tailoring steps are crucial for the biological activity of the final compound.

Two cytochrome P450 monooxygenases, LnmA and LnmZ, are responsible for the regio- and stereoselective hydroxylation of the macrolactam ring at positions C-8 and C-4', respectively.[5] Another key tailoring step is the formation of the unique 1,3-dioxo-1,2-dithiolane ring, a reaction in which the enzyme LnmE is implicated.[1] The precise mechanism of sulfur incorporation to form this moiety is still under investigation but is thought to involve a domain of unknown function with a cysteine lyase (DUF-SH) domain found in the PKS module.

Caption: Tailoring steps converting this compound E1 to this compound.

Quantitative Data

The production of this compound and its precursors has been quantified in both wild-type and engineered strains of S. atroolivaceus. Furthermore, the expression of key biosynthetic enzymes has been optimized to improve yields.

Table 2: Production Titers of this compound and its Analogs

| Strain | Compound | Titer (mg/L) | Notes | Reference |

| S. atroolivaceus S-140 (Wild-type) | This compound | 3 - 5 | Fermentation in optimized medium. | |

| S. atroolivaceus with lnmO overexpression | This compound | ~9 - 15 | 3-fold increase compared to wild-type. | |

| S. atroolivaceus with lnmO overexpression | This compound E1 | Not specified | 4-fold increase compared to the LNM E1 producing mutant. | |

| S. atroolivaceus ΔlnmA mutant | LNM A1 | Not specified | Accumulates hydroxylated analogs. | [5] |

| S. atroolivaceus ΔlnmZ mutant | LNM Z1 | 4.4 | Isolated from a 6 L fermentation. | [5] |

| S. atroolivaceus ΔlnmE mutant | This compound E1 | 9.0 | Isolated from a 6 L fermentation. | [5] |

Table 3: Protein Expression and Purification Yields

| Protein | Expression Host | Yield (mg/L) | Notes | Reference |

| LnmI (A-PCP) | E. coli | 92 | Purified as a His-tagged fusion protein. | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic gene cluster. For complete, detailed protocols, readers are encouraged to consult the supplementary information of the cited literature.

Gene Inactivation and Mutant Construction

The functional characterization of the lnm genes has been largely achieved through targeted gene inactivation. The λ-RED-mediated PCR-targeting mutagenesis strategy is a common approach.

Workflow for Gene Deletion:

Caption: Workflow for targeted gene deletion in S. atroolivaceus.

Protocol Outline for Gene Deletion of lnmA and lnmZ :

-

Construction of the Deletion Cassette: A resistance cassette (e.g., apramycin (B1230331) resistance) is amplified by PCR with primers that include 5' extensions homologous to the regions flanking the target gene (lnmA or lnmZ).

-

Recombineering in E. coli: The PCR product is introduced into an E. coli strain expressing the λ-Red recombinase and harboring a cosmid containing the lnm gene cluster. Homologous recombination replaces the target gene with the resistance cassette.

-

Conjugation into S. atroolivaceus: The modified cosmid is transferred from E. coli to S. atroolivaceus via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected based on resistance to the antibiotic marker on the cassette and sensitivity to an antibiotic marker on the cosmid vector to identify double-crossover events, which result in the desired gene deletion.

-

Verification: The genotype of the mutant strains is confirmed by PCR analysis and Southern blotting.

For detailed primer sequences and specific conditions, refer to the supplementary materials of Kwong et al., 2018.

Fermentation and Isolation of this compound and Analogs

The production of this compound and its derivatives is achieved through fermentation of S. atroolivaceus strains in a suitable culture medium.

Protocol Outline:

-

Seed Culture: A spore suspension of the desired S. atroolivaceus strain is inoculated into a seed medium (e.g., containing glucose, soluble starch, beef extract, yeast extract, and tryptone) and incubated for 2 days at 28°C with shaking.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out for several days under controlled conditions.

-

Extraction: After fermentation, the culture broth is typically mixed with a resin (e.g., Diaion HP-20) to adsorb the produced compounds. The resin is then harvested and washed.

-

Purification: The compounds are eluted from the resin with an organic solvent (e.g., methanol). The crude extract is then subjected to further purification using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

Specific details of the fermentation media and HPLC gradients can be found in the supplementary information of the relevant publications.

Heterologous Expression

While not extensively detailed in the provided search results for the entire this compound cluster, the overexpression of individual genes, such as the lnmI A-PCP didomain in E. coli, has been successfully performed.[2] This typically involves cloning the gene of interest into an appropriate expression vector, transforming the construct into a suitable E. coli strain (e.g., BL21(DE3)), inducing protein expression (e.g., with IPTG), and purifying the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Conclusion